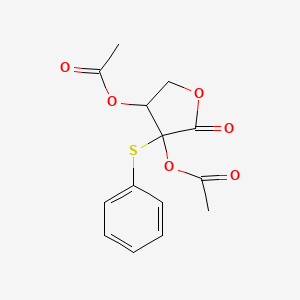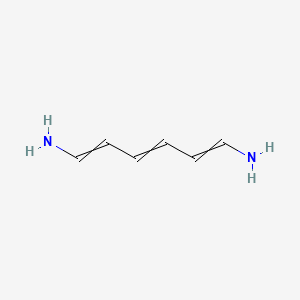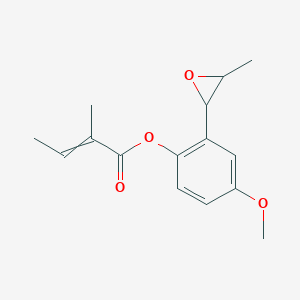
2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester is a chemical compound with the molecular formula C15H20O4 and a molecular weight of 264.3169 . This compound is known for its unique structure, which includes a 4-methoxy-2-(3-methyloxiranyl)phenyl group esterified with 2-methyl-2-butenoic acid. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester involves several steps. One common synthetic route includes the esterification of 2-methyl-2-butenoic acid with 4-methoxy-2-(3-methyloxiranyl)phenol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the esterification to completion . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester can be compared with similar compounds such as:
2-Butenoic acid, methyl ester: This compound has a simpler structure and is used in different synthetic applications.
2-Butenoic acid, 3-methyl-, methyl ester: Known for its fruity odor, it is used in flavor and fragrance industries.
Butanoic acid, 2-methyl-, propyl ester: This compound is used in the production of various esters and has different industrial applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Eigenschaften
CAS-Nummer |
159516-20-8 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
[4-methoxy-2-(3-methyloxiran-2-yl)phenyl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C15H18O4/c1-5-9(2)15(16)19-13-7-6-11(17-4)8-12(13)14-10(3)18-14/h5-8,10,14H,1-4H3 |
InChI-Schlüssel |
SRKAZFSLCLSHPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)OC1=C(C=C(C=C1)OC)C2C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)

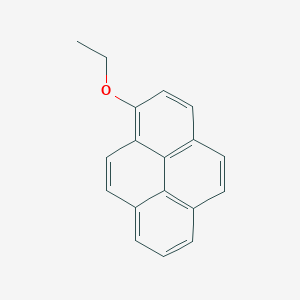


![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
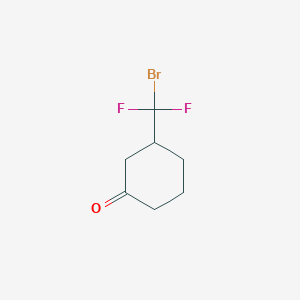
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)


